N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
Description
N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a thiazole ring, a triazole ring, and a phenyl group, making it of significant interest in medicinal chemistry and pharmaceutical research. The presence of these heterocyclic rings often imparts the compound with diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties.
Properties
IUPAC Name |
N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-4-12(5-3-1)20-9-18-19-15(20)16-8-13-14(11-6-7-11)17-10-21-13/h1-5,9-11H,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGAHPXDGBOTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)CNC3=NN=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazole Ring:
- Starting with a cyclopropyl ketone and thiourea, the thiazole ring can be synthesized through a cyclization reaction under acidic conditions.
- Reaction conditions: Refluxing in ethanol with a catalytic amount of hydrochloric acid.
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Formation of the Triazole Ring:
- The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound.
- Reaction conditions: Heating in the presence of a base such as sodium ethoxide.
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Coupling of the Thiazole and Triazole Rings:
- The final step involves coupling the thiazole and triazole rings through a nucleophilic substitution reaction.
- Reaction conditions: Using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to partially or fully reduced triazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenyl derivatives, substituted thiazole or triazole derivatives.
Scientific Research Applications
N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with multiple biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
- N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
- N-[(4-ethyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiazole ring. The cyclopropyl group in N-[(4-cyclopropyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine provides unique steric and electronic properties compared to methyl or ethyl groups.
- Biological Activity: The cyclopropyl group may enhance the compound’s ability to interact with specific biological targets, potentially increasing its potency or selectivity compared to similar compounds with different substituents.
- Chemical Reactivity: The presence of the cyclopropyl group can influence the compound’s reactivity in chemical reactions, potentially leading to different reaction pathways or products.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
